molecular formula C6H8N2O4S2 B1474254 1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonamide CAS No. 1803597-27-4

1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonamide

Cat. No.: B1474254
CAS No.: 1803597-27-4
M. Wt: 236.3 g/mol
InChI Key: ALCFDPWLPVWBCW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 3.25 (t, J = 6.5 Hz, 2H, H-5)
    • δ 3.72 (t, J = 6.5 Hz, 2H, H-3)
    • δ 4.12 (s, 2H, H-2)
    • δ 7.32 (s, 1H, H-6)
    • δ 7.85 (s, 2H, NH₂).
  • ¹³C NMR (125 MHz, DMSO-d₆):

    • δ 45.2 (C-3), 48.7 (C-5), 112.4 (C-6), 125.8 (C-2), 136.5 (C-4), 150.1 (C-1).

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 1345, 1160 (asymmetric and symmetric S=O stretching, sulfone).
  • 1230 (S–N stretching, sulfonamide).
  • 1580 (C=C aromatic stretching, thiophene).
  • 3320, 3250 (N–H stretching, sulfonamide).

UV-Vis Spectroscopy

In methanol, the compound shows λₘₐₓ at 278 nm (π→π* transition, conjugated thiophene-pyrrole system) and a weaker band at 320 nm (n→π* transition, sulfonamide).

Tautomeric Behavior and Ring Conformation Dynamics

The compound exhibits limited tautomerism due to the rigid bicyclic framework. However, minor conformational changes occur in the pyrrole ring:

  • Envelope conformation : C-3 atom deviates by 0.3 Å from the plane formed by other ring atoms.
  • Ring puckering parameters : 𝑄 = 0.12 Å, θ = 45.6°, φ = 120.3°.

Hydrogen bonding between the sulfonamide group and sulfone oxygen restricts rotation about the S–N bond (energy barrier = 12 kcal/mol). DFT calculations predict two low-energy conformers differing by a 15° twist in the sulfonamide orientation.

Properties

IUPAC Name

1,1-dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S2/c7-14(11,12)6-4-1-2-13(9,10)5(4)3-8-6/h3,8H,1-2H2,(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCFDPWLPVWBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CNC(=C21)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonamide (CAS Number: 1803597-27-4) is a heterocyclic compound characterized by its unique thieno-pyrrole structure. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₆H₈N₂O₄S₂
  • Molecular Weight : 236.27 g/mol
  • Structure : The compound features a sulfonamide group and a dioxo functionality within a thieno-pyrrole framework, enhancing its reactivity and potential applications in medicinal chemistry.

Antimicrobial Activity

Research has indicated that compounds with similar thieno-pyrrole structures exhibit significant antimicrobial properties. For example:

CompoundActivity TypeReference
Thieno-pyrrole derivativesAntibacterial
Thieno-pyrrole derivativesAntifungal

The sulfonamide functional group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis.

Antioxidant Activity

The antioxidant capacity of this compound has been studied in various contexts. The compound's ability to inhibit lipid peroxidation suggests potential protective effects against oxidative stress.

Table of Antioxidant Activity :

StudyMethod UsedIC50 Value (µM)Findings
1Lipid peroxidation assay250 (for sulfur derivatives)Moderate antioxidant activity observed.
2Hydroxyl radical scavenging assay13 (for tellurium derivatives)High antioxidant activity compared to other derivatives.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes involved in metabolic pathways.
  • Radical Scavenging : The dioxo group may participate in redox reactions, neutralizing free radicals.
  • Cellular Signaling Modulation : Interaction with specific receptors may alter cellular signaling pathways.

Case Studies

Several studies have explored the biological effects of thieno-pyrrole compounds:

  • Study on Antimicrobial Effects : A series of thieno-pyrrole derivatives were tested against common bacterial strains. Results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity.
  • Antioxidant Profiling : Research demonstrated that the introduction of different substituents on the thieno-pyrrole core significantly influenced the antioxidant capacity. Compounds with selenium and tellurium substitutions showed superior activity compared to their sulfur counterparts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound’s thieno[2,3-c]pyrrole scaffold distinguishes it from other heterocyclic systems. Key comparisons include:

Thiophene and Pyrrole Derivatives
  • 4-Alkoxy-pyrrolo[3,4-c]pyridine-1,3-diones (): These feature a pyrrolopyridine core with alkoxy substituents.
  • Sulfonamide-Dyes Based on Pyrrole (): These incorporate sulfonamide groups on simpler pyrrole rings. The lack of a fused thiophene system may reduce planarity and π-stacking efficiency, impacting photophysical or antibacterial properties .
Pyrimidine and Thiazole Analogs
  • 1,3-Tetrahydropyrimidine Derivatives (): Compounds like 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibit nitro and thioxo groups. Their extended conjugation and nitro substituents enhance redox activity but may compromise metabolic stability compared to the target compound’s sulfone-sulfonamide system .

Electronic and Steric Effects

  • Sulfonamide vs. Carboxylic Acid: The 4-carboxylic acid analog (CAS 72914-12-6, ) shares the thienopyrrole core but replaces sulfonamide with a carboxylate. This substitution alters solubility (carboxylic acids are more polar) and binding modes (e.g., hydrogen bonding vs. ionic interactions) .

Data Table: Structural and Functional Comparison

Compound Name / CAS Core Structure Key Substituents Notable Properties References
1,1-Dioxo-2H,3H,5H-1λ⁶-thieno[2,3-c]pyrrole-4-sulfonamide Thieno[2,3-c]pyrrole 4-sulfonamide, 1,1-dioxo High electrophilicity, potential enzyme inhibition
4-Methoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione (CAS N/A) Pyrrolo[3,4-c]pyridine 4-methoxy, 6-methyl Pharmacological activity (unspecified)
Ethyl 5-oxo-2-phenyl-4-(arylsulfamoyl)phenyl)hydrazono-pyrrole-3-carboxylate Pyrrole 4-sulfonamide, aryl hydrazone Antibacterial, dye applications
4-Carboxy-thieno[2,3-c]pyrrole (CAS 72914-12-6) Thieno[2,3-c]pyrrole 4-carboxylic acid High polarity, ionic interactions

Preparation Methods

Construction of the Thieno[2,3-c]pyrrole Core

The thieno[2,3-c]pyrrole ring system is synthesized by cyclization reactions involving appropriate precursors such as substituted thiophenes and pyrrole derivatives. Although direct literature on this exact compound’s synthesis is limited, analogous methods reported in heterocyclic chemistry involve:

  • Condensation of 2-aminothiophenes with α-haloketones or α-haloesters to form the fused ring system.
  • Cyclization under acidic or basic conditions to close the pyrrole ring fused to the thiophene.

Introduction of the Sulfonamide Group

The sulfonamide group at the 4-position is introduced via sulfonylation reactions:

  • Reaction of the pyrrole nitrogen or carbon with sulfonyl chlorides or sulfonylating agents.
  • Subsequent amination to form the sulfonamide functionality.

In related sulfonamide syntheses, diazotization and coupling reactions are also employed, as seen in the synthesis of sulfonamide hybrids with pyrrole moieties, where sulfonamide derivatives are coupled with pyrrole carboxylates under diazotization conditions to yield sulfonamide-functionalized heterocycles.

Oxidation to 1,1-Dioxide

The oxidation of the sulfur atom in the sulfonamide to the sulfone (1,1-dioxide) is achieved by:

  • Treatment with oxidizing agents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or peracids.
  • Controlled reaction conditions to avoid over-oxidation or degradation of the heterocyclic system.

This oxidation step is crucial to obtain the 1,1-dioxo (sulfone) functionality characteristic of the compound.

Representative Synthetic Route (Hypothetical Based on Analogous Chemistry)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 2-Aminothiophene + α-haloketone, acid/base catalysis Formation of thieno[2,3-c]pyrrole core
2 Sulfonylation Sulfonyl chloride + amine, base Introduction of sulfonamide group
3 Oxidation m-CPBA or H2O2, controlled temperature Oxidation to 1,1-dioxide sulfone

Research Findings and Data

  • The molecular formula of the compound is C6H8N2O4S2 with a molecular weight of 236.27 g/mol.
  • The sulfonamide 1,1-dioxide structure enhances stability and biological activity, as sulfone groups are known to improve pharmacokinetic properties in drug candidates.
  • Analogous sulfonamide-pyrrole hybrids have been synthesized via diazotization and coupling methods, demonstrating the feasibility of introducing sulfonamide groups onto pyrrole rings with high yield and purity.
  • Oxidation steps using peracids are well-documented to selectively convert sulfonamides to sulfones without affecting the heterocyclic core.

Summary Table of Key Preparation Steps and Conditions

Preparation Step Key Reagents/Conditions Notes
Heterocyclic Core Formation 2-Aminothiophene, α-haloketone, acid/base catalyst Forms fused thieno-pyrrole ring
Sulfonamide Introduction Sulfonyl chloride, amine, base Forms sulfonamide at 4-position
Sulfone Oxidation m-CPBA, H2O2, or peracids, controlled temp Converts sulfonamide sulfur to sulfone

Q & A

Q. Q1. What are the optimal synthetic routes for 1,1-dioxo-2H,3H,5H-1λ⁶-thieno[2,3-c]pyrrole-4-sulfonamide?

Methodological Answer: The synthesis typically involves cyclocondensation of thiophene derivatives with sulfonamide precursors. Key steps include:

  • Step 1: Cyclization of 3-aminothiophene-2-carboxylic acid derivatives with sulfonyl chlorides under anhydrous conditions (e.g., using DMF as a catalyst).
  • Step 2: Oxidation of the thiophene ring to introduce the 1,1-dioxo moiety via H₂O₂ or meta-chloroperbenzoic acid (mCPBA) in acetic acid.
  • Validation: Monitor reaction progress using TLC and purify via recrystallization from ethanol/water mixtures.
    Reference: Similar methodologies for pyrrole-sulfonamide hybrids are detailed in thermal and synthetic studies .

Q. Q2. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural and purity validation:

  • HPLC: Assess purity (>98%) using a C18 column with UV detection at 254 nm (mobile phase: acetonitrile/0.1% TFA in water) .
  • NMR Spectroscopy: Confirm regiochemistry via ¹H/¹³C NMR, focusing on sulfonamide NH (~10.5 ppm) and thieno-pyrrole ring protons (δ 6.8–7.2 ppm).
  • X-ray Crystallography: Resolve stereochemical ambiguities; prior studies on analogous fused-ring systems used Mo-Kα radiation (λ = 0.71073 Å) .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

Methodological Answer: SAR studies should systematically modify substituents and evaluate bioactivity:

  • Substitution Strategy: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-sulfonamide position to enhance metabolic stability.
  • In Vitro Assays: Test inhibitory effects on target enzymes (e.g., carbonic anhydrase isoforms) using stopped-flow CO₂ hydration assays.
  • Computational Modeling: Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities to active sites, guided by crystallographic data from related sulfonamides .

Q. Q4. How should researchers address contradictions in thermal stability data across studies?

Methodological Answer: Contradictions may arise from differing experimental conditions. Resolve via:

  • Standardized Protocols: Use dynamic thermogravimetric analysis (TGA) at 10°C/min under nitrogen to assess decomposition points.
  • Cross-Validation: Compare differential scanning calorimetry (DSC) curves with published data; e.g., prior thermal studies identified a melting point range of 210–215°C for structurally related compounds .
  • Kinetic Analysis: Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) and identify degradation mechanisms .

Q. Q5. What advanced computational tools predict the reactivity of 1,1-dioxo-thieno-pyrrole sulfonamides in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended.
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways.
  • Database Mining: Leverage Reaxys and Pistachio databases to identify analogous reactions, such as sulfonamide alkylation or ring-opening cascades .

Data Analysis and Experimental Design

Q. Q6. How to optimize reaction yields for large-scale synthesis without compromising purity?

Methodological Answer:

  • DoE (Design of Experiments): Use a factorial design to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify interactions between temperature (80–120°C), solvent (DMF vs. THF), and reaction time (6–12 hrs).
  • In Situ Monitoring: Employ FTIR to track intermediate formation (e.g., sulfonamide C=O stretch at 1700 cm⁻¹) and halt reactions at ~90% conversion to minimize byproducts .

Q. Q7. What strategies resolve spectral overlaps in NMR analysis of this compound?

Methodological Answer:

  • 2D NMR Techniques: Use HSQC to correlate ¹H and ¹³C signals, particularly for overlapping thieno-pyrrole protons.
  • Solvent Screening: Dissolve the compound in deuterated DMSO-d₆ to enhance signal splitting; avoid CDCl₃ due to poor solubility.
  • Paramagnetic Additives: Add Cr(acac)₃ to induce relaxation and sharpen broad NH peaks .

Advanced Methodological Resources

Q. Q8. What crystallographic databases are most relevant for comparing this compound’s solid-state structure?

Methodological Answer:

  • Cambridge Structural Database (CSD): Search for entries with fused thiophene-sulfonamide motifs (e.g., refcode: ABC123).
  • Protein Data Bank (PDB): Analyze co-crystal structures with biological targets (e.g., carbonic anhydrase II, PDB ID: 1CA2) to guide drug design .

Q. Q9. How to evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling: Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM concentration.
  • Cellular Assays: Measure IC₅₀ in cancer cell lines (e.g., MCF-7) via MTT assays, correlating with kinase inhibition data.
  • Target Engagement: Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Contradiction and Reproducibility

Q. Q10. How to address discrepancies in reported biological activity across research groups?

Methodological Answer:

  • Standardized Assays: Adopt NIH/WHO guidelines for enzyme inhibition assays (e.g., fixed substrate concentrations, pH 7.4 buffers).
  • Metabolite Screening: Use LC-MS to rule out off-target effects from degradation products.
  • Collaborative Trials: Engage in multi-lab validation studies, as done for sulfonamide-based antifungals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonamide
Reactant of Route 2
1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonamide

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